Ácido 2-amino-3-fosfonopropiónico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido DL-2-Amino-3-fosfonopropiónico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El ácido DL-2-Amino-3-fosfonopropiónico ejerce sus efectos actuando como un antagonista competitivo de los receptores metabotrópicos del glutamato de grupo I (mGluR1). Inhibe la activación de estos receptores por el glutamato, modulando así la señalización excitatoria en el cerebro . Además, inhibe la fosfoserina fosfatasa, afectando el estado de fosforilación de las proteínas involucradas en las vías de señalización celular .

Análisis Bioquímico

Biochemical Properties

2-Amino-3-phosphonopropionic acid is a potent antagonist of the metabotropic glutamate receptor . It interacts with enzymes such as phosphoserine phosphatase . The nature of these interactions involves the blocking of phosphoinositide turnover mediated by the metabotropic glutamate receptor .

Cellular Effects

In the context of cellular effects, 2-Amino-3-phosphonopropionic acid has been found to have significant neuroprotective effects. For instance, it has been shown to protect primary neurons from oxygen-glucose deprivation-induced injury . It influences cell function by affecting the viability and apoptosis of neurons, and by regulating the expressions of phospho-Akt1 and cytochrome c .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3-phosphonopropionic acid involves its role as an inhibitor of phosphoserine phosphatase and an antagonist of the metabotropic glutamate receptor . It exerts its effects at the molecular level by blocking phosphoinositide turnover mediated by the metabotropic glutamate receptor .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of 2-Amino-3-phosphonopropionic acid in laboratory settings are limited, it’s known that this compound has been used in various research contexts, including studies on long-term depression in the hippocampus .

Dosage Effects in Animal Models

In animal models, specifically in rats, it has been observed that 2-Amino-3-phosphonopropionic acid has a neurotoxic effect at high doses . It has also been found to have significant neuroprotective effects in gerbils subjected to cerebral ischemia .

Subcellular Localization

Given its role as an antagonist of the metabotropic glutamate receptor, it is likely to be involved in processes occurring at the cell membrane where these receptors are typically located .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido DL-2-Amino-3-fosfonopropiónico puede sintetizarse a través de diversas rutas sintéticas. Un método común implica la reacción del ácido 2-amino-3-fosfonopropiónico con reactivos apropiados en condiciones controladas. La reacción típicamente requiere el uso de solventes como agua o tampones acuosos, y el producto se purifica a través de cristalización u otras técnicas de purificación .

Métodos de Producción Industrial

La producción industrial del ácido DL-2-Amino-3-fosfonopropiónico involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como extracción con solventes, cristalización y secado para obtener el producto final en una forma altamente pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido DL-2-Amino-3-fosfonopropiónico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: También puede experimentar reacciones de reducción para producir formas reducidas del compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar que se formen los productos deseados .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción producen formas reducidas del compuesto .

Comparación Con Compuestos Similares

El ácido DL-2-Amino-3-fosfonopropiónico es único en su doble papel como antagonista del receptor metabotrópico del glutamato y un inhibidor de la fosfoserina fosfatasa. Compuestos similares incluyen:

Ácido L-2-Amino-3-fosfonopropiónico: Un enantiómero específico del ácido DL-2-Amino-3-fosfonopropiónico con propiedades similares.

Ácido D-2-Amino-3-fosfonopropiónico: Otro enantiómero con efectos farmacológicos distintos.

Otros antagonistas de mGluR: Compuestos como LY341495 y MPEP, que también se dirigen a los receptores metabotrópicos del glutamato pero pueden tener diferente selectividad y potencia.

El ácido DL-2-Amino-3-fosfonopropiónico destaca por sus efectos combinados sobre mGluR1 y la fosfoserina fosfatasa, lo que lo convierte en una herramienta valiosa en la investigación neurológica y farmacológica .

Actividad Biológica

2-Amino-3-phosphonopropionic acid (AP3) is a phosphonic acid derivative of alanine, recognized for its biological activity, particularly as an antagonist of metabotropic glutamate receptors. This compound has garnered attention in neuropharmacology due to its potential implications in neurological disorders and its role in various biochemical pathways.

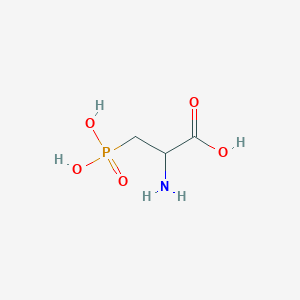

Chemical Structure and Properties

AP3 is classified as a non-proteinogenic amino acid, structurally characterized by the presence of a phosphonate group. Its molecular formula is , and it is often referred to as 3-phosphonoalanine. The compound's unique structure allows it to interact with biological systems in ways that are distinct from standard amino acids.

AP3 primarily functions as an antagonist at metabotropic glutamate receptors (mGluRs), which are critical for synaptic transmission and plasticity in the central nervous system. Research indicates that AP3 can inhibit glutamate-induced signaling pathways, thereby affecting neuronal excitability and neurotransmitter release. This action positions AP3 as a potential therapeutic agent in conditions characterized by excessive glutamate activity, such as epilepsy and neurodegenerative diseases.

Neuropharmacological Effects

Studies have demonstrated that AP3 influences locomotor activity and dopaminergic systems. For instance, one study found that AP3 significantly enhanced apomorphine stereotypy while diminishing haloperidol-induced catalepsy at specific intracerebroventricular doses, suggesting its role in modulating dopaminergic activity without altering general locomotor behavior .

Quantitative Analysis in Biological Samples

AP3 has been utilized in forensic toxicology to quantify phosphorus-containing amino acids (PAAHs) in biological fluids. A study highlighted its application as an internal standard for analyzing PAAHs in blood and urine samples, achieving high accuracy and precision through advanced derivatization techniques . This demonstrates AP3's relevance not only in pharmacological contexts but also in analytical chemistry.

Impact on Neuronal Injury Models

Research into the effects of AP3 on neuronal injury models has shown promise. In experiments involving oxygen-glucose deprivation (OGD), AP3's protective effects against neuronal damage were investigated, although specific mechanisms remain to be fully elucidated . Such findings suggest potential applications for AP3 in neuroprotection strategies.

Case Studies

- Neuroprotective Effects : In a study examining the effects of AP3 on neuronal cultures subjected to oxidative stress, it was observed that AP3 treatment led to reduced cell death and preserved mitochondrial function. This highlights its potential as a neuroprotective agent against oxidative damage.

- Behavioral Studies : Another case study focused on the behavioral implications of AP3 administration in animal models. Results indicated alterations in anxiety-like behaviors, suggesting that modulation of glutamate signaling via AP3 could influence mood and anxiety disorders.

Table 1: Summary of Biological Effects of 2-Amino-3-Phosphonopropionic Acid

Table 2: Quantitative Analysis Data for PAAHs

| Compound | Matrix | Linear Range (µg/mL) | R² | LOD (µg/mL) |

|---|---|---|---|---|

| GLYP | Plasma | 0.025-1 | 0.9997 | 0.010 |

| AMPA | Urine | 0.025-1 | 0.9995 | 0.010 |

| GLUF | Plasma | 0.025-1 | 0.9999 | 0.005 |

Propiedades

IUPAC Name |

2-amino-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTABPSJONFLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863590 | |

| Record name | 3-Phosphonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5652-28-8, 23052-80-4, 20263-06-3 | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, 3-phosphono- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phosphonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-PHOSPHONOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H89G8110O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 2-amino-3-phosphonopropionic acid in the central nervous system?

A1: 2-amino-3-phosphonopropionic acid acts primarily as an antagonist of metabotropic glutamate receptors (mGluRs) [, , , , ]. These receptors play a crucial role in modulating synaptic transmission and neuronal excitability.

Q2: What downstream effects are observed upon 2-amino-3-phosphonopropionic acid binding to metabotropic glutamate receptors?

A2: The downstream effects of 2-amino-3-phosphonopropionic acid binding to mGluRs are diverse and depend on the specific subtype of mGluR involved. Some observed effects include:

- Modulation of cAMP accumulation: 2-amino-3-phosphonopropionic acid can both enhance and inhibit cAMP formation, depending on the mGluR subtype and the presence of other neurotransmitters like noradrenaline [, ].

- Regulation of intracellular calcium: Activation of certain mGluRs by 2-amino-3-phosphonopropionic acid can influence intracellular calcium levels. In chick Purkinje neurons, 2-amino-3-phosphonopropionic acid has been linked to Ca2+ channel modulation, potentially involving N- and L-type Ca2+ currents [].

- Influence on glutamate release: Research suggests that 2-amino-3-phosphonopropionic acid may indirectly affect glutamate release by modulating the activity of presynaptic mGluRs [].

Q3: What is the molecular formula and weight of 2-amino-3-phosphonopropionic acid?

A3: The molecular formula of 2-amino-3-phosphonopropionic acid is C3H8NO5P, and its molecular weight is 169.07 g/mol.

Q4: Is there any spectroscopic data available for characterizing 2-amino-3-phosphonopropionic acid?

A6: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and electronic absorption spectra, has been used to study the interaction of 2-amino-3-phosphonopropionic acid with pyridoxal 5'-phosphate (PLP) []. This research provided information on the formation constant of the Schiff base species and the protonation constants of 2-amino-3-phosphonopropionic acid.

Q5: Does 2-amino-3-phosphonopropionic acid exhibit any catalytic properties?

A7: While not a catalyst itself, 2-amino-3-phosphonopropionic acid is involved in a model system for phosphonatase activity. Studies have shown that vitamin B6 and metal ions can catalyze the transamination and dephosphonylation of 2-amino-3-phosphonopropionic acid, ultimately yielding alanine and pyridoxal [].

Q6: How does modification of the 2-amino-3-phosphonopropionic acid structure influence its activity?

A8: Specific structural modifications of 2-amino-3-phosphonopropionic acid, particularly those influencing the size and charge of the molecule, can significantly impact its binding affinity to different mGluR subtypes. For instance, adding a methyl group to the nitrogen atom can alter its pharmacological properties [, ].

Q7: Are there any studies on the pharmacokinetics of 2-amino-3-phosphonopropionic acid?

A9: While specific ADME data is limited in the provided research, some studies indicate that 2-amino-3-phosphonopropionic acid can cross the blood-brain barrier, as demonstrated by its neurotoxic effects following intracaudatal injection in rats [].

Q8: What is the efficacy of 2-amino-3-phosphonopropionic acid in animal models of pain?

A10: Intrathecal administration of 2-amino-3-phosphonopropionic acid failed to reduce mechanical hyperalgesia in a rat model of postoperative pain, indicating a potential lack of efficacy in this specific pain state [].

Q9: Is there research on the environmental impact of 2-amino-3-phosphonopropionic acid?

A11: 2-amino-3-phosphonopropionic acid is a naturally occurring phosphonate found in various organisms, including humans [, ]. While its specific environmental impact is not addressed in the provided research, understanding the degradation pathways and potential effects of synthetic 2-amino-3-phosphonopropionic acid on ecosystems requires further investigation.

Q10: What analytical techniques are employed to study 2-amino-3-phosphonopropionic acid?

A10: Various analytical methods have been used to study 2-amino-3-phosphonopropionic acid, including:

- High-performance liquid chromatography (HPLC): Used to analyze the release of glutamate from cells treated with 2-amino-3-phosphonopropionic acid [].

- Ion-exchange chromatography: Employed for the separation and detection of 2-amino-3-phosphonopropionic acid in human tissues [, ].

- NMR spectroscopy: Utilized to investigate the interaction of 2-amino-3-phosphonopropionic acid with pyridoxal 5'-phosphate [].

Q11: Has 2-amino-3-phosphonopropionic acid been found in natural sources?

A13: Yes, 2-amino-3-phosphonopropionic acid, alongside another phosphonate called ciliatine, has been detected in various human tissues, including the brain, heart, liver, and intestine [, ]. This discovery highlights the natural occurrence of phosphonic acids in mammals and suggests their involvement in physiological processes.

Q12: Are there bacterial species capable of degrading 2-amino-3-phosphonopropionic acid?

A14: Research has identified a gene cluster in the bacterium Variovorax sp. Pal2 responsible for the degradation of 2-amino-3-phosphonopropionic acid []. This cluster encodes for enzymes involved in the breakdown of the carbon-phosphorus bond, allowing the bacterium to utilize 2-amino-3-phosphonopropionic acid as a sole carbon and energy source.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.